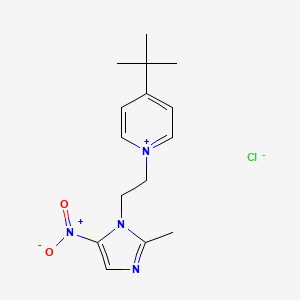![molecular formula C34H30O6 B14337085 1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) CAS No. 101992-41-0](/img/no-structure.png)
1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) is a complex organic compound characterized by its unique structure, which includes a hexane backbone linked to phenylene and phenylethane-dione groups
Vorbereitungsmethoden
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzonitrile with sodium in ethanol, followed by the addition of 1,6-dibromohexane . This process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylene rings, where halogen atoms or other substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Wirkmechanismus
The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) involves its interaction with molecular targets through its functional groups. The phenylethane-dione moieties can participate in redox reactions, while the phenylene rings can engage in π-π interactions with other aromatic systems. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) can be compared with other similar compounds, such as:
1,1’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile: This compound has a similar hexane backbone but features benzonitrile groups instead of phenylethane-dione moieties.
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone): This compound has phenylmethanone groups instead of phenylethane-dione groups, affecting its reactivity and applications.
Eigenschaften
| 101992-41-0 | |
Molekularformel |
C34H30O6 |
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
1-[4-[6-[4-(2-oxo-2-phenylacetyl)phenoxy]hexoxy]phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C34H30O6/c35-31(25-11-5-3-6-12-25)33(37)27-15-19-29(20-16-27)39-23-9-1-2-10-24-40-30-21-17-28(18-22-30)34(38)32(36)26-13-7-4-8-14-26/h3-8,11-22H,1-2,9-10,23-24H2 |
InChI-Schlüssel |
SWYBIXKKXYONTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCCCCCCOC3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



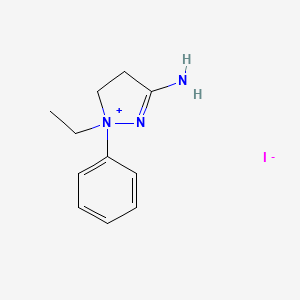

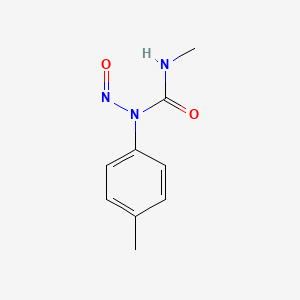
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
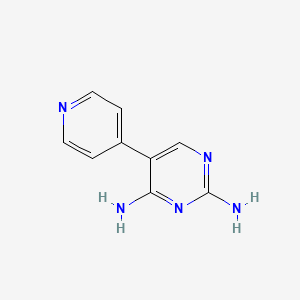
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
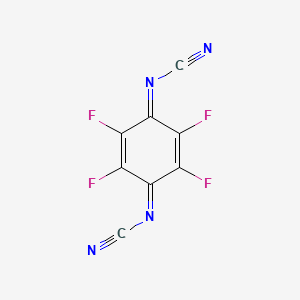
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
